molecular formula C5H13N3O B12095227 [2-(Dimethylamino)ethyl]urea

[2-(Dimethylamino)ethyl]urea

Cat. No.: B12095227
M. Wt: 131.18 g/mol
InChI Key: HJBKBFDBNBYNDI-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl]urea: is an organic compound with the molecular formula C5H13N3O . It is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-(dimethylamino)ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dimethylamino)ethyl]urea typically involves the reaction of dimethylamine with ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dimethylamine+Ethyl isocyanateThis compound\text{Dimethylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} Dimethylamine+Ethyl isocyanate→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: [2-(Dimethylamino)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various halogenating agents.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Dimethylamino)ethyl]urea is used as a reagent in organic synthesis. It is involved in the formation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein folding. It acts as a denaturant, helping researchers understand the stability and structure of proteins.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

Industry: Industrially, the compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl]urea involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound’s dimethylamino group enhances its reactivity, allowing it to interact with electrophilic centers in biological molecules. This interaction can lead to the formation of stable complexes, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

  • N,N-Dimethylurea
  • N-Methyl-N-ethylurea
  • N,N-Diethylurea

Comparison: Compared to these similar compounds, [2-(Dimethylamino)ethyl]urea exhibits unique properties due to the presence of the 2-(dimethylamino)ethyl group. This group enhances its solubility in organic solvents and increases its reactivity in chemical reactions. Additionally, the compound’s ability to form stable complexes with biological molecules makes it a valuable tool in scientific research.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

2-(dimethylamino)ethylurea

InChI

InChI=1S/C5H13N3O/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9)

InChI Key

HJBKBFDBNBYNDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)N

Origin of Product

United States

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